N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide

Description

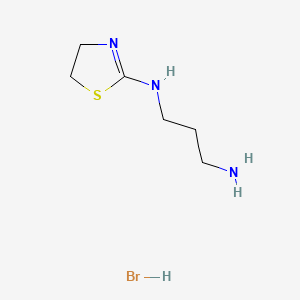

N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide is a heterocyclic amine salt characterized by a 4,5-dihydrothiazole ring linked to a 1,3-propanediamine backbone, with a hydrobromide counterion. This compound is structurally notable for its sulfur-containing thiazoline ring, which influences its electronic properties and solubility. Synonyms and supplier data confirm its commercial availability .

Properties

CAS No. |

37915-00-7 |

|---|---|

Molecular Formula |

C6H14BrN3S |

Molecular Weight |

240.17 g/mol |

IUPAC Name |

N'-(4,5-dihydro-1,3-thiazol-2-yl)propane-1,3-diamine;hydrobromide |

InChI |

InChI=1S/C6H13N3S.BrH/c7-2-1-3-8-6-9-4-5-10-6;/h1-5,7H2,(H,8,9);1H |

InChI Key |

IAYIUYXPMYCXGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N1)NCCCN.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide typically involves the reaction of 2-aminothiazole with 1,3-dibromopropane under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for potential use in antiviral and anti-inflammatory therapies.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction disrupts cellular processes, leading to antimicrobial and antifungal effects. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Dihydroheterocyclic Amine Hydrobromides

Key Compounds :

- C19 (1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide): Contains a dihydroimidazole ring (two nitrogens) instead of thiazoline (one nitrogen, one sulfur).

- C20 (1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine) : Lacks the hydrobromide salt, reducing water solubility compared to the target compound .

Structural Differences :

| Parameter | Target Compound | C19 |

|---|---|---|

| Heteroatoms in Ring | S, N | N, N |

| Counterion | Hydrobromide | Hydrobromide |

| Aryl Substituents | None (propanediamine chain) | 3-Methoxyphenyl |

Implications :

- The sulfur atom in the target compound may confer distinct electronic effects (e.g., lower basicity) and metabolic stability compared to C19’s imidazoline .

- Hydrobromide salts generally enhance solubility in polar solvents compared to free bases like C20 .

Functional Group Variations: Pyrazole Carboxamides

Key Compounds :

- 3a–3p Pyrazole Derivatives: Aryl-substituted pyrazole carboxamides with chloro, cyano, and methyl groups (e.g., 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) .

Comparison :

| Parameter | Target Compound | Pyrazole Derivatives (e.g., 3a) |

|---|---|---|

| Core Structure | Thiazoline + propanediamine | Pyrazole + carboxamide |

| Molecular Weight | ~300–350 g/mol (estimated) | 403–437 g/mol |

| Solubility | High (ionic hydrobromide) | Moderate (non-ionic, aromatic) |

| Melting Points | Not reported | 123–183°C |

Implications :

Pyrazole Derivatives (3a–3p) :

Comparison :

| Parameter | Target Compound (inferred) | Pyrazole Derivatives |

|---|---|---|

| Coupling Reagents | Not reported | EDCI/HOBt |

| Solvent | Likely polar (e.g., acetonitrile) | DMF |

| Yield | Not reported | 62–71% |

Biological Activity

N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide, also known as 1,3-Propanediamine, N-(4,5-dihydro-2-thiazolyl)-, monohydrobromide (CAS No. 37915-00-7), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H14BrN3S

- Molecular Weight : 240.20 g/mol

- Structure : The compound features a thiazole moiety which contributes to its biological activity.

Antimicrobial Activity

Research has shown that compounds containing thiazole structures exhibit significant antimicrobial properties. Specifically, derivatives similar to N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine have demonstrated efficacy against various bacterial and fungal strains. For instance:

- Antibacterial Activity : Studies indicate that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.

- Antifungal Activity : The compound has shown potential in inhibiting fungal pathogens, making it a candidate for developing antifungal agents.

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of serine-type peptidases. These enzymes are crucial in various physiological processes and pathological conditions:

- Dipeptidyl Peptidase Inhibition : The compound acts as an inhibitor of dipeptidyl peptidases (DPPs), which are involved in the regulation of metabolic pathways and have implications in diabetes and obesity management .

Study on Antimicrobial Properties

In a controlled study evaluating the antimicrobial activity of several thiazole derivatives, this compound was included. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were determined against various pathogens.

- The compound exhibited a MIC range of 32–128 µg/mL against tested bacterial strains .

Toxicological Evaluation

Toxicity studies have reported the acute toxicity level (LD50) for this compound to be approximately 100 mg/kg in rodent models. This suggests caution in dosage when considering therapeutic applications .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.